molecular formula C17H20N2O2 B3174818 N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 954272-88-9

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B3174818
CAS No.: 954272-88-9
M. Wt: 284.35 g/mol
InChI Key: XOTNPGOJHRZEGJ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide is an organic compound with the molecular formula C17H20N2O2 It is characterized by the presence of an aminophenyl group and an ethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide typically involves the reaction of 3-nitroaniline with 4-ethylphenol in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group, followed by acylation with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride in the presence of ethanol.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide can be compared with similar compounds such as:

  • N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide
  • N-(3-Aminophenyl)-2-(4-isopropylphenoxy)propanamide
  • N-(3-Aminophenyl)-2-(4-tert-butylphenoxy)propanamide

These compounds share a similar core structure but differ in the substituents on the aromatic ring. The unique ethyl group in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research and development.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-ethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-7-9-16(10-8-13)21-12(2)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTNPGOJHRZEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244418
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954272-88-9
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954272-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-2-(4-ethylphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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